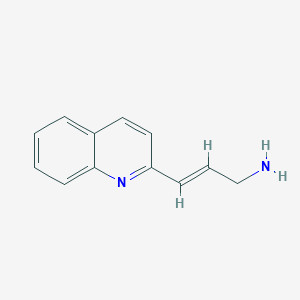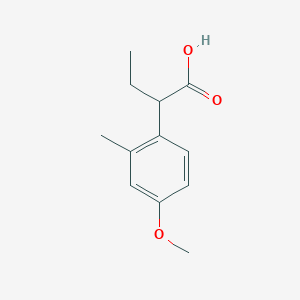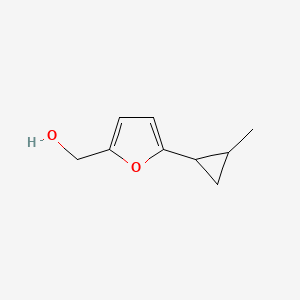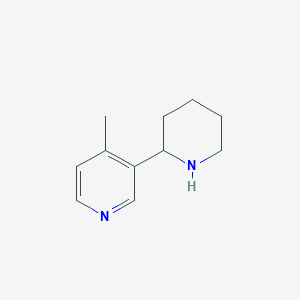
4-(2,4-Dimethoxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a butenone group attached to a dimethoxyphenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2,4-Dimethoxyphenyl)but-3-en-2-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)but-3-en-2-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-(2,4-Dimethoxyphenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(3,4-Dimethoxyphenyl)but-3-en-2-one: This compound has similar structural features but differs in the position of the methoxy groups on the phenyl ring.
4-(2,4-Dimethoxyphenyl)butan-2-one: This compound lacks the double bond in the butenone group, which affects its reactivity and chemical properties.
4-(3,4-Dimethoxyphenyl)butan-2-one: Similar to the previous compound but with different methoxy group positions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
16831-05-3 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(E)-4-(2,4-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h4-8H,1-3H3/b5-4+ |
InChI Key |
ZUTATYBHSGKFPX-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CC(=O)C=CC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


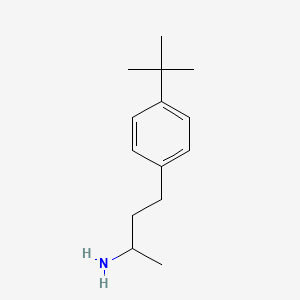
![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
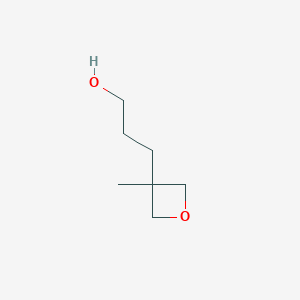
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
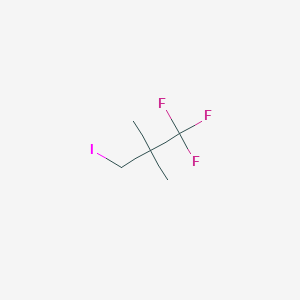
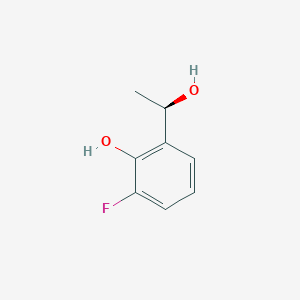
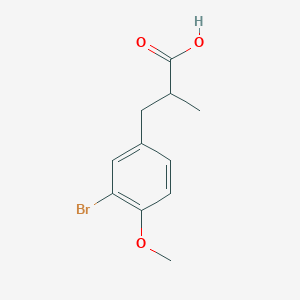
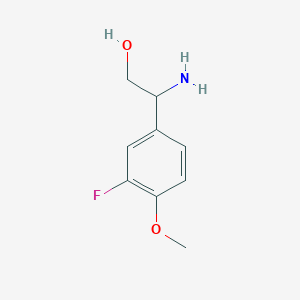
![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)

